molecular formula C11H9BrO3 B15336477 (E)-4-(4-Bromophenyl)-3-methyl-4-oxo-2-butenoic Acid

(E)-4-(4-Bromophenyl)-3-methyl-4-oxo-2-butenoic Acid

Cat. No.: B15336477
M. Wt: 269.09 g/mol
InChI Key: XAEKMZAYRBIICQ-UHFFFAOYSA-N
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Description

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid: (MFCD30472160) is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.0914 g/mol . This compound is characterized by the presence of a bromophenyl group and a methyl group attached to a 4-oxobut-2-enoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using large-scale reactors to mix the starting materials and catalysts.

    Continuous Stirring: Ensuring uniform mixing and reaction completion.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of (E)-4-(4-bromophenyl)-3-methyl-4-hydroxybut-2-enoic acid.

    Oxidation: Formation of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid derivatives with additional carboxylic acid groups.

Scientific Research Applications

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(4-chlorophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with a chlorine atom instead of bromine.

    (E)-4-(4-fluorophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with a fluorine atom instead of bromine.

    (E)-4-(4-iodophenyl)-3-methyl-4-oxobut-2-enoic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEKMZAYRBIICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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